N-(3-METHOXYPROPYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Description
N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound that features both methoxypropyl and nitrophenyl groups
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-27-12-6-11-19-18(22)14-20(15-7-5-8-16(13-15)21(23)24)28(25,26)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDGTGQHAOWEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with benzenesulfonyl chloride to form N-(3-nitrophenyl)benzenesulfonamide.
Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(3-nitrophenyl)benzenesulfonamidoacetate.
Methoxypropylation: Finally, the acetylated intermediate is reacted with 3-methoxypropylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxypropyl group can enhance solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)-N-(4-nitrophenyl)amine
- N-(3-Methoxypropyl)-N-methylpiperidin-4-amine
- (3-Methoxypropyl)[(3-nitrophenyl)methyl]amine
Uniqueness
N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to the presence of both methoxypropyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
